2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a key enzyme involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrazolopyrimidine scaffold. This can be achieved by treating a formimidate derivative with hydrazine hydrate in ethanol . The resulting intermediate is then subjected to further reactions to introduce the 4-fluorophenoxy methyl group and form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The fluorine atom on the phenoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. CDK2 is an enzyme that plays a crucial role in cell cycle regulation by phosphorylating target proteins involved in cell division. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with a similar scaffold.
Thioglycoside derivatives: Compounds with similar biological activities but different chemical structures.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A compound with a similar triazolopyrimidine scaffold.
Uniqueness
2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C13H9FN6O |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H9FN6O/c14-8-1-3-9(4-2-8)21-6-11-17-13-10-5-16-18-12(10)15-7-20(13)19-11/h1-5,7H,6H2,(H,16,18) |
InChI Key |
NJBDGQMYLBXOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN3C=NC4=C(C3=N2)C=NN4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.